2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-7-6-10-20(17(16)2)26-22(30)15-31-23-25-12-19(14-28)27(23)13-21(29)24-11-18-8-4-3-5-9-18/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBUOPLVBMITDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidazole ring or other functional groups.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzylcarbamoyl and dimethylphenylacetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related molecules from the provided evidence:
Key Observations
Core Heterocycle Influence :
- The imidazole core in the target compound may offer distinct electronic and steric properties compared to benzimidazoles (e.g., compound 29) or oxadiazoles (e.g., compounds 8a–w). For instance, benzimidazoles often exhibit enhanced planarity for DNA intercalation in anticancer activity , whereas oxadiazoles are associated with antimicrobial effects .
- The 5-hydroxymethyl group on the imidazole could improve solubility compared to electron-withdrawing substituents like methylsulfonyl (compound 29) or nitro groups () .
Substituent Effects: The benzylcarbamoylmethyl group at position 1 introduces a carbamate linkage, which is absent in simpler alkyl-substituted analogs (e.g., compound 29’s ethyl group). This may enhance target-binding specificity or metabolic stability .
Synthesis Complexity :
- The target compound’s synthesis would require multi-step reactions, including imidazole ring formation, sulfanyl bridge incorporation, and amide coupling, similar to methods in (chlorosulfonation) and (HOBt/EDCI-mediated coupling) .
Research Implications
- Biological Potential: While direct data are lacking, the structural features (e.g., hydroxymethyl for solubility, sulfanyl-acetamide for target engagement) align with trends observed in antitumor and antimicrobial agents .
Biological Activity
The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure characterized by:
- Imidazole core : A five-membered ring containing nitrogen, which is known for its biological significance.
- Sulfanyl group : This functional group may enhance the compound's reactivity and interaction with biological targets.
- Aromatic substituents : The presence of dimethylphenyl and benzylcarbamoyl moieties may contribute to its pharmacological profile.
While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity could lead to therapeutic effects.
- Receptors : Binding to biological receptors may trigger various signaling pathways, influencing cellular responses.
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Benzimidazole derivatives have been noted for their antimicrobial properties. In studies evaluating related compounds:
- Some derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were reported as low as 2 μg/ml against resistant strains like Methicillin-resistant Staphylococcus aureus .
Anticancer Potential
The imidazole scaffold has been linked to anticancer properties. Compounds with this structure have shown:
- Cytotoxic effects in various cancer cell lines.
- Induction of apoptosis in tumor cells through modulation of key signaling pathways .
Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
A comprehensive review highlighted several benzimidazole derivatives, including those structurally related to our target compound. Key findings include:
| Compound | Target Organism | MIC (μg/ml) | Activity Type |
|---|---|---|---|
| Compound 1 | S. typhi | 50 | Antibacterial |
| Compound 3 | C. albicans | 250 | Antifungal |
| Compound 26 | S. aureus | 2 | Antibacterial |
These results underscore the potential efficacy of compounds within this chemical class against various pathogens .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound with high purity?
The synthesis involves multi-step protocols starting with imidazole ring formation, followed by sulfanyl-acetamide linkage. Key steps include:
- Imidazole cyclization : Use precursors like benzylcarbamoylmethyl derivatives under controlled pH (acidic/basic) and temperature (60–80°C) .
- Sulfanyl group introduction : Employ nucleophilic substitution with thiol-containing intermediates in polar aprotic solvents (e.g., DMF) .
- Purification : Utilize column chromatography (silica gel, chloroform:methanol gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are recommended for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify imidazole ring protons (δ 7.1–7.5 ppm), benzylcarbamoyl methylene (δ 3.8–4.2 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~438.5 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s pharmacological potential?
- Substituent modification : Systematically alter the benzylcarbamoyl or 2,3-dimethylphenyl groups to assess effects on bioactivity. For example:
- Replace the hydroxymethyl group (C5 of imidazole) with halogens or alkyl chains to study steric/electronic impacts .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
- Computational docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
Q. What strategies resolve contradictions in biological activity data across different pharmacological assays?
- Orthogonal validation : Combine enzyme inhibition assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolic stability analysis : Use liver microsome assays to rule out false negatives caused by rapid metabolism .
- Batch consistency review : Re-evaluate synthetic protocols (e.g., solvent purity, reaction time) to address variability in compound batches .
Q. What computational methods are effective in predicting this compound’s interactions with target proteins?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) to assess binding stability and identify critical residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms at the active site (e.g., for redox-sensitive targets) .
- Pharmacophore modeling : Generate 3D pharmacophores (Schrödinger) to guide SAR-driven structural optimizations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to verify bioavailability .
- Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
- Tumor microenvironment models : Employ 3D spheroid assays or co-cultures with stromal cells to better mimic in vivo conditions .
Methodological Tables
| Key Parameter | Optimal Conditions | References |
|---|---|---|
| Imidazole cyclization | 70°C, pH 8.5 (NaHCO₃ buffer), 12 h | |
| Sulfanyl incorporation | DMF, 50°C, 6 h, 1.2 eq thiol reagent | |
| HPLC purity | C18 column, 70:30 methanol:water, 1 mL/min |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
